3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride
Description
Properties
Molecular Formula |
C12H20Cl2N2 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
3-(2-pyrrolidin-1-ylethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12-5-3-4-11(10-12)6-9-14-7-1-2-8-14;;/h3-5,10H,1-2,6-9,13H2;2*1H |
InChI Key |
JAXLOIHZSQUWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline typically involves the reaction of aniline with pyrrolidine in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, where the amino group of aniline reacts with the pyrrolidine ring to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the aniline ring can be further functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amine derivatives
Scientific Research Applications
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific functional groups present on the molecule. The pathways involved in its mechanism of action are often related to its ability to bind to and modulate the activity of proteins involved in signaling and metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural Variations and Implications
- Heterocycle Differences: Pyrrolidine (5-membered): Enhances rigidity and moderate basicity compared to piperidine (6-membered, higher lipophilicity) . Morpholine (oxygen-containing) increases polarity and hydrogen-bonding capacity, as seen in compound 50b .
Linker Modifications :
- Ethyl vs. Ethoxy : Ethyl linkers (as in the target compound) provide flexibility, while ethoxy groups (e.g., in [4]) may restrict conformational mobility.
- Substituent Effects: Pyrimidinyl and Quinoline Moieties: Compounds like 50b and SzR-109 exhibit enhanced target engagement due to extended aromatic systems, enabling π-π stacking or enzyme inhibition .
Research Findings and Data Gaps
- The target compound’s lack of methyl groups (vs.
- Limited data on its CYP inhibition or metabolic stability necessitates further studies, guided by analogs like 50b, which show balanced CYP/VAP-1 selectivity .
Biological Activity
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring attached to an aniline moiety, which is known to influence its interaction with biological targets. The compound's molecular weight is approximately 287 g/mol, and it exhibits a moderate logD value, indicating its lipophilicity and potential for membrane permeability.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It may modulate the activity of enzymes and receptors, thereby influencing cellular pathways. Specifically, its structure allows it to fit into specific binding sites, which can lead to alterations in cellular signaling processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that the compound exhibits significant antibacterial activity against a range of pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways .
Case Study: FaDu Tumor Cells
In a controlled experiment:
- Cell Line : FaDu (hypopharyngeal carcinoma)
- Treatment Duration : 48 hours
- Concentration Range : 0.1 µM to 10 µM
- Results :
- Significant reduction in cell viability was observed at concentrations above 1 µM.
- Apoptosis was confirmed by annexin V staining and flow cytometry analysis.
This study indicates that the compound has promising potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparative analysis was conducted with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline | Moderate antibacterial activity | Trifluoromethyl group alters reactivity |
| 4-(1-Methylpiperidin-4-yl)aniline | Lower cytotoxicity in cancer models | Piperidine structure differs sterically |
This table illustrates how variations in chemical structure can significantly affect biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
